![molecular formula C7H16O2S2 B14377016 2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) CAS No. 88458-55-3](/img/structure/B14377016.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is an organic compound characterized by the presence of thiol groups and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) typically involves the reaction of propane-1,3-diol with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Ether derivatives and substituted thiols.
Aplicaciones Científicas De Investigación
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The ether linkages provide stability and flexibility to the molecule, allowing it to interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]di(ethane-1-thiol)
- 3,3’-[Propane-1,3-diylbis(oxy)]di(propane-1-thiol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is unique due to its specific combination of thiol and ether groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
88458-55-3 |
|---|---|
Fórmula molecular |
C7H16O2S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
2-[3-(2-sulfanylethoxy)propoxy]ethanethiol |
InChI |
InChI=1S/C7H16O2S2/c10-6-4-8-2-1-3-9-5-7-11/h10-11H,1-7H2 |
Clave InChI |
TZAAAVZNMQLKCW-UHFFFAOYSA-N |
SMILES canónico |
C(COCCS)COCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
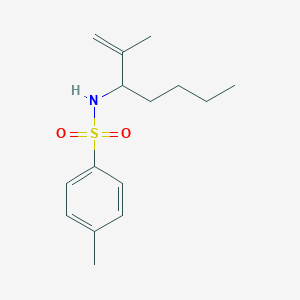
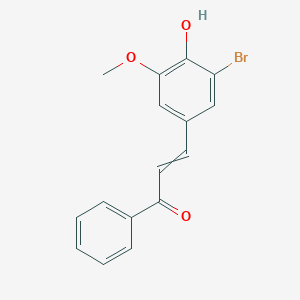
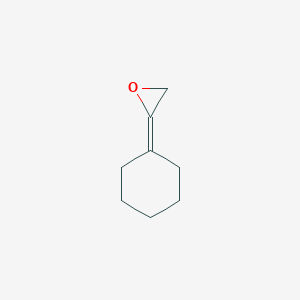
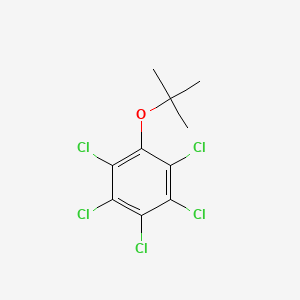
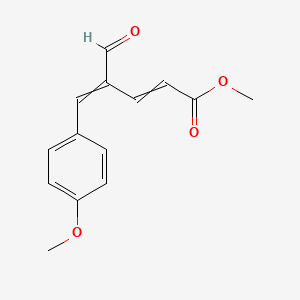
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
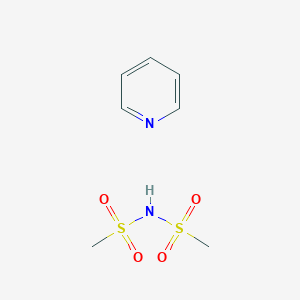
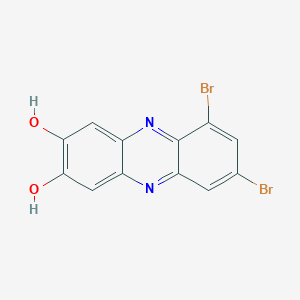
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
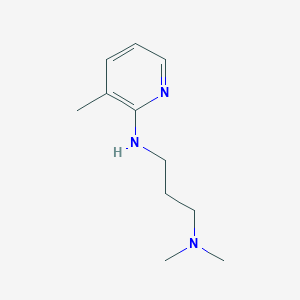
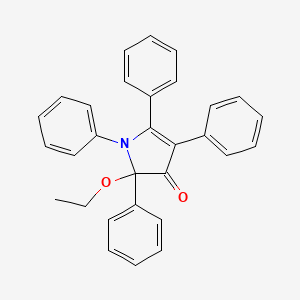
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
